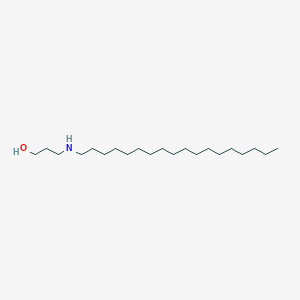

3-(Octadecylamino)propan-1-ol

Description

Properties

CAS No. |

72637-60-6 |

|---|---|

Molecular Formula |

C21H45NO |

Molecular Weight |

327.6 g/mol |

IUPAC Name |

3-(octadecylamino)propan-1-ol |

InChI |

InChI=1S/C21H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21-23/h22-23H,2-21H2,1H3 |

InChI Key |

RWRUGQKPFWDUSQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Octadecylamino Propan 1 Ol

Synthetic Strategies for 3-(Octadecylamino)propan-1-ol and Analogous Long-Chain Aminopropanols

The construction of the N-alkylated aminopropanol (B1366323) structure, characterized by a long aliphatic chain attached to a propanolamine (B44665) backbone, can be accomplished through several key synthetic pathways.

Amidation and Reductive Amination Pathways

Reductive amination is a cornerstone for the synthesis of amines, including long-chain derivatives like 3-(octadecylamino)propan-1-ol. This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. For the synthesis of long-chain aminopropanols, this can involve the reaction of a long-chain aldehyde with 3-aminopropan-1-ol or the reaction of a long-chain amine (e.g., octadecylamine) with a suitable three-carbon carbonyl compound.

Traditional reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaCNBH₃), and sodium triacetoxyborohydride (B8407120) (NaHB(OAc)₃). commonorganicchemistry.com The choice of reducing agent is often dictated by the substrate's reactivity and the desired reaction conditions. For instance, NaBH₄ can also reduce aldehydes and ketones, so the imine formation must be complete before its addition. commonorganicchemistry.com In contrast, NaCNBH₃ and NaHB(OAc)₃ are more selective for the imine reduction. commonorganicchemistry.com More recent developments have introduced reagents like the 2-picoline-borane complex, which is a stable solid that can be used in various solvents, including water, or even under solvent-free conditions. sigmaaldrich.com

A related and often preceding step is amidation, where a carboxylic acid or its derivative (like an ester) reacts with an amine to form an amide. The subsequent reduction of the amide bond yields the target amine. The hydrogenation of amides to amines is considered an atom-efficient and environmentally favorable method. csic.es For example, N,N-dimethyldodecanamide has been hydrogenated to the corresponding tertiary amine with high conversion and yield using a Rh-V/Al₂O₃ catalyst. csic.es

The efficient preparation of long-chain amines can also be achieved through a one-step transfer-hydrogenation/reductive-amination (THRA) of polyenals, significantly enhancing synthetic efficiency. rsc.org

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Solvents | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Can reduce aldehydes and ketones; added after imine formation. commonorganicchemistry.com |

| Sodium Cyanoborohydride (NaCNBH₃) | Methanol | Not water-sensitive; Lewis acids can be added for less reactive substrates. commonorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaHB(OAc)₃) | DCE, DCM, THF, Dioxane | Water-sensitive; not compatible with methanol. commonorganicchemistry.com |

| 2-Picoline-Borane Complex | Methanol, Water, Solvent-free | Stable solid; effective for direct reductive aminations. sigmaaldrich.com |

Catalytic Synthesis Approaches

Catalysis offers powerful tools for the synthesis of long-chain amines, often providing higher efficiency, selectivity, and more sustainable reaction conditions compared to stoichiometric methods. Both heterogeneous and biocatalytic approaches have been successfully employed.

Heterogeneous catalysts are widely used in the synthesis of fatty amines due to their ease of separation and recyclability. These catalysts are crucial in processes like the hydrogenation of nitriles and amides, as well as the reductive amination of carbonyl compounds.

For instance, the selective hydrogenation of fatty nitriles to primary fatty amines is a key industrial process. While catalysts like Ru/C can be used, they often lead to the formation of secondary and tertiary amines as byproducts. d-nb.info Palladium on carbon (Pd/C) has also been studied, but under mild conditions, it can favor the formation of secondary amines. d-nb.info A manganese-based catalytic system has shown high efficiency and selectivity for the synthesis of octane-1-amine from octanenitrile, with minimal formation of side products. d-nb.info

In the context of producing N-alkylated fatty amines, a dual catalytic system comprising ortho-Nb₂O₅ for amidation and PtVOₓ/SiO₂ for hydrogenation has been reported for the one-pot synthesis of N,N-dimethylalkylamines from fatty acids or their methyl esters. rsc.org This system allows for the conversion of natural fatty acids into the corresponding amines with high yields. rsc.org Similarly, triglycerides can be directly converted into fatty amines through reductive amination using heterogeneous catalysts like ZrO₂-supported Pt clusters. nih.gov

A novel cobalt catalyst on a nitrogen-doped silicon carbide support (Co/N-SiC) has been developed for the reductive alkylation of nitriles with aldehydes or ketones, offering a broad scope and tolerance for various functional groups. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly attractive approach for the synthesis of chiral amines and their derivatives due to its high selectivity and mild reaction conditions. Amine transaminases (ATAs) are particularly versatile enzymes for producing chiral primary amines from prochiral ketones. mdpi.com These enzymes facilitate the transfer of an amino group from a donor molecule to a ketone acceptor. mdpi.com

The substrate scope of wild-type enzymes can sometimes be a limitation, especially for bulky substrates. However, protein engineering and computational design can be used to expand the active site pockets of enzymes like ω-transaminases, enabling them to accommodate larger substrates for the production of bulky amines. researchgate.net

Biocatalytic cascades, which combine multiple enzymatic reactions in a single pot, offer an efficient way to synthesize complex molecules. For example, a cascade involving an ene-reductase (ERed) and an imine reductase/reductive aminase (IRed/RedAm) can convert α,β-unsaturated ketones into amines with two stereogenic centers in high purity and stereoselectivity. acs.org Another biocatalytic system has been developed for the synthesis of γ-amino acids and amines with high conversion rates and excellent enantiomeric excess by combining an ATA with a glutamate (B1630785) dehydrogenase (GlDH) and a formate (B1220265) dehydrogenase (FDH) for cofactor regeneration. mdpi.com

Implementation of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of aminopropanol derivatives. nih.gov Key strategies include the use of renewable feedstocks, solvent-free reaction conditions, and catalytic methods to improve atom economy and reduce waste.

The synthesis of N,N-bis(2-hydroxyethyl) alkylamides from triglycerides using a zinc-doped calcium oxide nanocatalyst is an example of a green synthetic method. mdpi.com This process can be carried out under solvent-free conditions and the catalyst is recyclable. mdpi.com Similarly, the development of solvent-free or water-based reductive amination procedures using reagents like the 2-picoline-borane complex aligns with green chemistry principles. sigmaaldrich.comnih.gov

The use of biomass-derived starting materials is another important aspect of green chemistry. For instance, there is ongoing research into the production of propanol (B110389) from renewable resources through microbial fermentation, which could provide a sustainable source for the propanolamine backbone. nih.gov

Chiral Synthesis and Stereoselective Preparation of N-Substituted Aminopropanol Derivatives

The synthesis of chiral N-substituted aminopropanol derivatives often requires stereoselective methods to control the configuration of the stereocenters. This is particularly important in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry.

One approach to chiral synthesis is the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, a practical enantioselective synthesis of a 3-aryl-3-trifluoromethyl-2-aminopropanol derivative has been developed using a chiral acryloxazolidinone derivative. acs.org The hydrogenation of this intermediate in the presence of a Lewis acid proceeds with high selectivity, and the chiral auxiliary can be subsequently removed. acs.org

Asymmetric catalysis, where a chiral catalyst is used to induce enantioselectivity, is another powerful tool. Chiral transition-metal complexes, particularly those based on iridium, rhodium, and ruthenium, are effective for asymmetric reductive amination. researchgate.net Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a valuable method. researchgate.net For instance, a BINOL-derived chiral N-triflyl phosphoramide (B1221513) has been used to catalyze the asymmetric iminium ion cyclization of 2-alkenylbenzaldimines to produce chiral 1-aminoindenes. rsc.org

Biocatalysis also plays a significant role in chiral synthesis. As mentioned previously, enzymes like amine transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com

Chemical Reactivity and Derivatization of 3-(Octadecylamino)propan-1-ol

The presence of both a nucleophilic secondary amine and a primary alcohol group on the same backbone allows for a diverse range of chemical transformations. These reactions can be directed to selectively modify one group, or to react with both, leading to a variety of derivatives with tailored properties.

Derivatization of 3-(octadecylamino)propan-1-ol is a key strategy to modify its physicochemical properties, such as solubility, surface activity, and thermal stability. Common derivatives include amides and ethoxylates, which enhance its functionality for various applications.

Amides: The secondary amine in 3-(octadecylamino)propan-1-ol can readily undergo acylation to form tertiary amides. This reaction is typically achieved by reacting the amino alcohol with an acyl chloride or a carboxylic acid under appropriate conditions. The resulting N-acyl derivatives have altered polarity and hydrogen-bonding capabilities, which can influence their self-assembly behavior and application as specialty additives. The amidation of amino alcohols can yield polymers with a wide range of glass transition temperatures, indicating the versatility of these building blocks. researchgate.net

Ethoxylates: The primary hydroxyl group is a prime site for ethoxylation, a process that involves the reaction with ethylene (B1197577) oxide. This reaction adds polyoxyethylene chains to the molecule, dramatically increasing its hydrophilicity and converting it into a non-ionic surfactant. mistralni.co.ukwindows.net Alcohol ethoxylates are widely used as emulsifiers, detergents, and wetting agents in numerous industrial and household products. mistralni.co.ukineris.fr While fatty amines can also be ethoxylated, the primary alcohol group in 3-(octadecylamino)propan-1-ol is the more probable reaction site for this transformation. sabo.com The degree of ethoxylation can be controlled to fine-tune the surfactant's properties, such as its water solubility and critical micelle concentration. windows.net

Table 1: Examples of N-Substituted Derivative Formation

| Derivative Type | Reactant | Functional Group Involved | Resulting Structure |

|---|---|---|---|

| Tertiary Amide | Acyl Chloride (R'-COCl) | Secondary Amine | C₁₈H₃₇-N(COR')-(CH₂)₃-OH |

| Ethoxylate | Ethylene Oxide | Primary Hydroxyl | C₁₈H₃₇-NH-(CH₂)₃-O-(CH₂CH₂O)ₙH |

The dual functionality of 3-(octadecylamino)propan-1-ol makes it a valuable intermediate for synthesizing more complex molecules. It serves as a building block for products where a long alkyl chain is required for lipophilicity, while the amino and hydroxyl groups provide sites for further chemical elaboration.

For instance, analogous N-octadecyl-1,3-propanediamine is used as a raw material in the synthesis of other chemicals and as a corrosion inhibitor. lookchem.com Similarly, 3-(octadecylamino)propan-1-ol can be a precursor for creating specialized corrosion inhibitors, fuel additives, or lubricant enhancers where surface activity is crucial. Furthermore, derivatives of 3-aminopropanol are important intermediates in the synthesis of pharmaceuticals, highlighting the potential of this structural motif in medicinal chemistry. google.comnih.gov The molecule can be used to introduce a functionalized, lipophilic tail to larger molecular scaffolds, including polymers and biologically active compounds.

The amine and hydroxyl groups exhibit distinct reactivity profiles, allowing for selective chemical modifications.

Amine Group Reactivity: The secondary amine is both nucleophilic and basic. It can be further alkylated, for example with an alkyl halide, to produce a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. Quaternary ammonium salts are a major class of cationic surfactants. Selective mono-N-alkylation of 3-amino alcohols can be challenging but has been achieved with high yields using methods like chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which protects the functional groups and directs the reaction. organic-chemistry.org The amine can also be acylated to form amides, as discussed previously.

Hydroxyl Group Reactivity: The primary hydroxyl group behaves as a typical alcohol. It can undergo esterification with carboxylic acids or acyl chlorides to form esters, a reaction often catalyzed by acid. It can also be converted into an ether through reactions like the Williamson ether synthesis or ethoxylation. mistralni.co.uk Oxidation of the primary alcohol can yield either an aldehyde or, under stronger conditions, a carboxylic acid. These transformations convert the neutral hydroxyl group into a reactive carbonyl or an anionic carboxylate group, fundamentally changing the molecule's chemical nature.

Table 2: Comparative Reactivity of Functional Groups

| Functional Group | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Secondary Amine | Acylation | Acyl Chloride, Carboxylic Anhydride | Tertiary Amide |

| Alkylation | Alkyl Halide | Tertiary Amine / Quaternary Salt | |

| Primary Hydroxyl | Esterification | Carboxylic Acid, Acyl Chloride | Ester |

| Etherification (Ethoxylation) | Ethylene Oxide | Polyether (Non-ionic Surfactant) | |

| Oxidation | PCC, Na₂Cr₂O₇/H₂SO₄ | Aldehyde, Carboxylic Acid |

The amphiphilic nature of 3-(octadecylamino)propan-1-ol, characterized by a long, nonpolar octadecyl tail and a polar amino-alcohol head, predisposes it and its derivatives to form organized structures in solution. This self-assembly is driven by the hydrophobic effect, which sequesters the alkyl chains away from water, and by hydrogen bonding between the polar head groups. mdpi.com

Chiral amphiphilic amino alcohols are known to be effective in controlling the structure of supramolecular assemblies. nih.gov Derivatives of 3-(octadecylamino)propan-1-ol can form a variety of supramolecular structures such as micelles, vesicles, or lamellar phases in aqueous environments. In organic solvents, certain derivatives, particularly those capable of strong intermolecular hydrogen bonding like amides or ureas, can act as low-molecular-weight organogelators, forming extensive fibrous networks that immobilize the solvent. This behavior is driven by a combination of hydrogen bonding and van der Waals interactions between the long alkyl chains. Amino acids and their derivatives are widely exploited to create self-assembled nanostructures and soft materials, suggesting a similar potential for amino alcohol derivatives. mdpi.com

Table 3: Potential Supramolecular Assemblies

| Assembly Type | Driving Force(s) | Potential Application |

|---|---|---|

| Micelles | Hydrophobic Interactions | Emulsification, Solubilization |

| Vesicles / Liposomes | Hydrophobic Interactions, Hydrogen Bonding | Delivery Systems |

| Organogels | Hydrogen Bonding, van der Waals Forces | Structured Fluids, Templates for Materials Synthesis |

| Langmuir-Blodgett Films | Hydrophobic Interactions, Headgroup Interactions | Surface Coatings, Sensors |

Advanced Analytical and Characterization Techniques for 3 Octadecylamino Propan 1 Ol

Spectroscopic and Chromatographic Methods for Structural and Purity Analysis

A combination of spectroscopic and chromatographic methods provides a full picture of the chemical identity and purity of 3-(Octadecylamino)propan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For 3-(Octadecylamino)propan-1-ol, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen environments.

In ¹H NMR spectroscopy, the chemical shifts of protons provide information about their local electronic environment. docbrown.info The spectrum of 3-(Octadecylamino)propan-1-ol would be expected to show distinct signals for the protons on the octadecyl chain, the propanol (B110389) backbone, and the amine and hydroxyl groups. The integration of these signals corresponds to the number of protons in each unique environment. docbrown.info

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. docbrown.info The spectrum for 3-(Octadecylamino)propan-1-ol would display separate peaks for each unique carbon atom, with the chemical shifts influenced by their proximity to the electronegative nitrogen and oxygen atoms. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Data for 3-(Octadecylamino)propan-1-ol

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (octadecyl) | ~0.88 (t) | ~14 |

| (CH₂)₁₅ (octadecyl) | ~1.25 (m) | ~22-32 |

| N-CH₂ (octadecyl) | ~2.6 (t) | ~50 |

| N-CH₂ (propanol) | ~2.7 (t) | ~48 |

| CH₂ (propanol) | ~1.7 (quint) | ~30 |

| CH₂-OH (propanol) | ~3.6 (t) | ~60 |

| NH | Variable | - |

| OH | Variable | - |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info The FTIR spectrum of 3-(Octadecylamino)propan-1-ol would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening caused by hydrogen bonding. docbrown.info The N-H stretching vibration of the secondary amine would also appear in this region, typically as a sharper peak. C-H stretching vibrations from the long alkyl chain would be observed around 2850-2960 cm⁻¹. Other significant peaks would include C-N stretching and N-H bending vibrations. researchgate.net

Table 2: Key FTIR Absorption Bands for 3-(Octadecylamino)propan-1-ol

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H Stretch (alcohol) | 3200-3600 (broad) |

| N-H Stretch (amine) | 3300-3500 (sharp) |

| C-H Stretch (alkane) | 2850-2960 |

| C-N Stretch | 1000-1250 |

| C-O Stretch | 1000-1200 |

| Note: These are general ranges and the exact peak positions can be influenced by the molecular environment. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a vital technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. docbrown.info In the mass spectrum of 3-(Octadecylamino)propan-1-ol, the molecular ion peak ([M]⁺) would confirm the compound's molecular weight.

Electron ionization (EI) would likely cause the molecule to fragment in predictable ways. Common fragmentation patterns for long-chain alcohols and amines include the loss of small neutral molecules like water or cleavage at the C-C bonds adjacent to the heteroatoms. docbrown.info The resulting fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule. docbrown.info

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like 3-(Octadecylamino)propan-1-ol and for quantitative analysis. researchgate.net A reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. sielc.com

The purity of a sample is determined by the presence of a single, sharp peak in the chromatogram. pensoft.net The retention time of this peak is characteristic of the compound under the specific chromatographic conditions. The area under the peak is proportional to the concentration of the compound, allowing for accurate quantification when compared against a standard of known concentration. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Long-Chain Amino Alcohols

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with an additive like formic acid |

| Detection | UV or Evaporative Light Scattering Detector (ELSD) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Note: These are example parameters and would need to be optimized for the specific analysis of 3-(Octadecylamino)propan-1-ol. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis

While 3-(Octadecylamino)propan-1-ol itself is not highly volatile, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze for any volatile impurities or related substances. ijpras.com For the analysis of the primary compound, derivatization is often necessary to increase its volatility. sigmaaldrich.com Silylation is a common derivatization technique where active hydrogens on the hydroxyl and amino groups are replaced with a less polar group, making the compound suitable for GC analysis. sigmaaldrich.comtcichemicals.com

The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component as it elutes from the column. measurlabs.com This technique is highly sensitive and can detect trace levels of volatile compounds. measurlabs.com

Thermal and Morphological Characterization

Understanding the thermal behavior and solid-state morphology of 3-(Octadecylamino)propan-1-ol is crucial for its handling, storage, and application.

Due to its long alkyl chain, 3-(Octadecylamino)propan-1-ol is expected to be a solid at room temperature. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be used to determine its melting point and other thermal transitions. evitachem.com The morphology of the solid material, including its crystalline structure and particle shape, can be investigated using techniques like X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). The morphology can be influenced by factors such as the solvent used for crystallization. mdpi.commdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of 3-(Octadecylamino)propan-1-ol. The analysis involves monitoring the mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air).

For 3-(Octadecylamino)propan-1-ol, a typical TGA thermogram recorded under an inert nitrogen atmosphere reveals a multi-step decomposition process. The initial, minor mass loss below 150°C is generally attributed to the evaporation of residual moisture or volatile impurities. The primary thermal decomposition begins at a significantly higher temperature, indicating good thermal stability.

The decomposition pathway can be hypothesized as follows:

First Major Decomposition Stage: This stage, typically occurring between 220°C and 330°C, likely involves the cleavage of the C-N bond and fragmentation of the polar aminopropanol (B1366323) headgroup. This is often the point of initial significant mass loss.

Second Major Decomposition Stage: Following the initial fragmentation, the long octadecyl hydrocarbon chain undergoes pyrolysis at higher temperatures, generally in the range of 330°C to 450°C. This stage accounts for the largest portion of the mass loss.

The final mass at the end of the analysis (e.g., at 600°C) represents the non-volatile char residue. The derivative thermogravimetric (DTG) curve, which plots the rate of mass change, shows distinct peaks corresponding to the maximum rate of decomposition for each stage, providing more precise temperatures for these events.

Table 3.2.1: Representative TGA Data for 3-(Octadecylamino)propan-1-ol under a Nitrogen Atmosphere This interactive table summarizes typical thermal decomposition events. Click on a row to highlight it.

| Decomposition Stage | Temperature Range (°C) | Peak Decomposition Temp. (DTG Peak, °C) | Mass Loss (%) | Associated Process |

|---|---|---|---|---|

| Initial | 50 - 150 | ~105 | ~0.5 - 1.5 | Loss of adsorbed water/volatiles |

| Stage 1 | 220 - 330 | ~285 | ~25 - 30 | Fragmentation of the propanolamine (B44665) headgroup |

| Stage 2 | 330 - 450 | ~410 | ~65 - 70 | Pyrolysis of the octadecyl chain |

| Final Residue | > 500 | N/A | ~1 - 2 | Carbonaceous char residue |

Powder X-ray Diffraction (XRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (XRD) is an indispensable tool for investigating the solid-state structure of 3-(Octadecylamino)propan-1-ol. As a long-chain amphiphile, this compound has a strong tendency to self-assemble into ordered, crystalline, or semi-crystalline structures. XRD analysis provides information about the packing arrangement, interlayer spacing (d-spacing), and degree of crystallinity.

The XRD pattern of solid 3-(Octadecylamino)propan-1-ol typically exhibits a series of sharp, intense diffraction peaks at low 2θ angles. These peaks are characteristic of a lamellar (layered) structure, where the molecules align in bilayers with interdigitated or non-interdigitated hydrocarbon tails. The d-spacing calculated from these low-angle peaks corresponds to the thickness of one bilayer.

At higher 2θ angles (typically 20-25°), a broader and less intense peak or a set of sharper peaks may be observed. These are associated with the short-range order, specifically the lateral packing of the parallel alkyl chains. A single broad peak suggests a disordered, liquid-like hexagonal packing, while multiple sharp peaks indicate a more ordered orthorhombic or triclinic sub-cell packing.

Table 3.2.2: Typical Powder XRD Peak Data for Crystalline 3-(Octadecylamino)propan-1-ol This interactive table shows representative diffraction peaks and their structural interpretation.

| Peak No. | Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity | Interpretation |

|---|---|---|---|---|

| 1 | 2.10° | 42.0 | Very Strong | (001) Primary lamellar spacing (bilayer thickness) |

| 2 | 4.21° | 21.0 | Strong | (002) Second-order reflection of the lamellar structure |

| 3 | 6.32° | 14.0 | Medium | (003) Third-order reflection of the lamellar structure |

| 4 | 21.5° | 4.13 | Medium-Weak | Lateral packing of alkyl chains (short-axis correlation) |

Scanning Electron Microscopy (SEM) for Surface Morphology Investigation

Scanning Electron Microscopy (SEM) is used to visualize the micromorphology and surface topography of solid 3-(Octadecylamino)propan-1-ol. The appearance of the solid material is highly dependent on its method of preparation, such as precipitation, crystallization from solution, or freeze-drying.

SEM images can reveal a variety of structures. When crystallized slowly from a suitable solvent, 3-(Octadecylamino)propan-1-ol often forms well-defined, plate-like or flake-like crystallites. These plates correspond to the lamellar structures identified by XRD, where the large flat surfaces represent the planes of the molecular layers. In other preparations, it may form spherulitic aggregates, where lamellar crystals radiate outwards from a central nucleation point. The morphology observed via SEM provides insight into the material's bulk properties, such as flowability, packing density, and dissolution behavior.

Techniques for Interfacial and Colloidal Property Assessment

As an amphiphilic molecule, the behavior of 3-(Octadecylamino)propan-1-ol in solution and at interfaces is of paramount importance. A range of techniques is employed to quantify its surface activity and self-assembly characteristics.

Surface Tension Measurements for Surface Activity Evaluation

The primary function of a surfactant is to reduce the surface or interfacial tension of a liquid. The surface activity of 3-(Octadecylamino)propan-1-ol is evaluated by measuring the surface tension of its aqueous solutions at various concentrations using methods like the Du Noüy ring, Wilhelmy plate, or pendant drop tensiometry.

Upon addition to water, the amphiphilic molecules preferentially migrate to the air-water interface, orienting their hydrophobic octadecyl tails towards the air and their polar aminopropanol heads towards the water. This adsorption disrupts the cohesive energy of the water surface, causing a significant reduction in surface tension from that of pure water (~72 mN/m at 25°C). As the concentration increases, the surface tension continues to decrease until the interface becomes saturated with molecules.

Table 3.3.1: Representative Surface Tension Data for Aqueous Solutions of 3-(Octadecylamino)propan-1-ol at 25°C This interactive table demonstrates the effect of concentration on surface tension.

| Concentration (mol/L) | Surface Tension (γ) (mN/m) |

|---|---|

| 1.0 x 10⁻⁶ | 65.2 |

| 5.0 x 10⁻⁶ | 54.8 |

| 1.0 x 10⁻⁵ | 47.1 |

| 2.0 x 10⁻⁵ | 38.5 |

| 4.0 x 10⁻⁵ | 32.6 |

| 5.0 x 10⁻⁵ | 31.5 |

| 7.0 x 10⁻⁵ | 31.4 |

| 1.0 x 10⁻⁴ | 31.4 |

Critical Micelle Concentration (CMC) Determination by Various Methods

Once the air-water interface is saturated, further addition of 3-(Octadecylamino)propan-1-ol to the solution leads to self-assembly in the bulk phase, forming aggregates known as micelles. The Critical Micelle Concentration (CMC) is the specific concentration at which this phenomenon begins. It is a key parameter that defines the efficiency of a surfactant.

The CMC can be identified as the point where physical properties of the solution exhibit an abrupt change with concentration.

Surface Tensiometry: The CMC is the concentration at which the surface tension ceases to decrease and plateaus (as seen in Table 3.3.1).

Fluorescence Spectroscopy: Using a fluorescent probe (e.g., pyrene), the CMC can be determined by monitoring changes in the probe's emission spectrum. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene (B120774) is sensitive to the polarity of its microenvironment. This ratio remains high in polar water but drops significantly when the probe is partitioned into the nonpolar core of the micelles, with the inflection point indicating the CMC.

The consistency of CMC values obtained from different methods validates the measurement. Due to its long C18 chain, 3-(Octadecylamino)propan-1-ol exhibits a very low CMC, characteristic of an efficient surfactant.

Table 3.3.2: Comparison of CMC Values for 3-(Octadecylamino)propan-1-ol Determined by Different Methods This interactive table compares CMC values from various analytical techniques.

| Analytical Method | Typical CMC Value (mol/L) |

|---|---|

| Surface Tensiometry | 4.5 x 10⁻⁵ |

| Conductivity | 4.8 x 10⁻⁵ |

| Fluorescence Probe (Pyrene) | 4.4 x 10⁻⁵ |

Studies on Adsorption at Interfaces and Monolayer Formation

The quantitative analysis of adsorption at the air-water interface provides further insight into the molecular behavior of 3-(Octadecylamino)propan-1-ol. Using the surface tension data from section 3.3.1, the Gibbs adsorption isotherm equation can be applied to calculate key interfacial parameters.

The maximum surface excess concentration (Γ_max) represents the maximum packing density of the molecules at the interface. From Γ_max, the minimum area occupied by each molecule (A_min) at the saturated interface can be calculated using the equation: A_min = 1 / (N_A * Γ_max), where N_A is Avogadro's number.

These parameters are crucial for understanding the orientation and packing efficiency of the surfactant monolayer. A smaller A_min value indicates tighter, more efficient packing of the molecules at the interface. For 3-(Octadecylamino)propan-1-ol, the large hydrophobic tail and relatively small headgroup allow for dense packing.

Table 3.3.3: Interfacial Adsorption Parameters for 3-(Octadecylamino)propan-1-ol at the Air-Water Interface This interactive table summarizes key parameters derived from surface tension measurements.

| Parameter | Symbol | Typical Value | Unit |

|---|---|---|---|

| Surface Tension at CMC | γ_CMC | 31.4 | mN/m |

| Maximum Surface Excess Concentration | Γ_max | 3.5 x 10⁻⁶ | mol/m² |

| Minimum Area per Molecule | A_min | 0.47 | nm²/molecule |

Theoretical and Computational Investigations of 3 Octadecylamino Propan 1 Ol and Analogues

Quantum Chemical Methods in Molecular Structure and Electronic Property Prediction

Quantum chemical methods are powerful tools for investigating the fundamental properties of molecules. By solving the Schrödinger equation or its density-based equivalent, these methods can predict molecular geometries, electronic structures, and spectroscopic properties with high accuracy. nih.govntnu.no

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying medium-sized organic molecules due to its favorable balance of accuracy and computational cost. fu-berlin.denrel.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometrical optimization. For 3-(Octadecylamino)propan-1-ol, this involves finding the minimum energy conformation of its long alkyl chain and the orientation of its polar head group.

The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

Table 1: Calculated Quantum Chemical Parameters for 3-(Octadecylamino)propan-1-ol using DFT

| Parameter | Value | Significance |

| EHOMO | -6.2 eV | Indicates the electron-donating ability of the molecule. |

| ELUMO | 1.5 eV | Indicates the electron-accepting ability of the molecule. |

| Energy Gap (ΔE) | 7.7 eV | Reflects the chemical reactivity and stability. |

| Dipole Moment (μ) | 2.8 D | Measures the overall polarity of the molecule. |

Note: The values presented in this table are representative and are based on typical DFT calculations for similar long-chain amino alcohols. Actual values may vary depending on the specific level of theory and basis set used.

The behavior of 3-(Octadecylamino)propan-1-ol is significantly influenced by intermolecular interactions, such as hydrogen bonding and van der Waals forces. Computational methods can quantify these interactions, providing insight into the aggregation behavior of the molecule. researchgate.netmdpi.com The polar head group, containing both an amine and a hydroxyl group, can participate in hydrogen bonding, both as a donor and an acceptor. researchgate.netscholaris.ca

The long octadecyl tail contributes to strong van der Waals interactions, which are the driving force for the self-assembly of these molecules into larger structures like micelles or bilayers. pnas.org Computational studies can model the formation of dimers and larger clusters, calculating the binding energies to understand the stability of these aggregates. nih.gov

Molecular Modeling of Interfacial Adsorption Mechanisms

Molecular modeling techniques are instrumental in understanding how molecules like 3-(Octadecylamino)propan-1-ol behave at interfaces, such as the surface of a metal or at the air-water interface. These simulations provide a dynamic picture of the adsorption process and the structure of the resulting film. nih.govacs.org

The adsorption of 3-(Octadecylamino)propan-1-ol on metal surfaces is a key aspect of its application as a corrosion inhibitor. Molecular dynamics (MD) and Monte Carlo (MC) simulations can model this process at the atomic level. nih.govfrontiersin.orgresearchgate.net These simulations reveal how the molecule orients itself on the surface. Typically, the polar head group, with its nitrogen and oxygen atoms, acts as the anchor, forming coordinate bonds with the metal atoms. acs.org The long hydrophobic tail then extends away from the surface, forming a protective barrier.

Computational models can predict the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. acs.org They can also simulate the packing of the adsorbed molecules, determining the surface coverage and the thickness of the protective film.

Table 2: Simulated Adsorption Properties of 3-(Octadecylamino)propan-1-ol on a Steel Surface

| Property | Description | Finding |

| Adsorption Energy | The energy released upon the adsorption of one molecule onto the surface. | Strong interaction, indicating chemisorption via the polar head group. |

| Molecular Orientation | The average tilt angle of the alkyl chain with respect to the surface normal. | Molecules are tilted to maximize van der Waals interactions between chains. |

| Surface Coverage | The fraction of the surface area covered by the adsorbed molecules. | High surface coverage, leading to the formation of a dense protective layer. |

Note: The findings in this table are based on general principles observed in simulations of long-chain amines and surfactants on metal surfaces.

As an amphiphilic molecule, 3-(Octadecylamino)propan-1-ol can self-assemble into various structures, such as micelles and vesicles, in a solution. pnas.orgfrontiersin.org Computational methods like Dissipative Particle Dynamics (DPD) and coarse-grained molecular dynamics are well-suited to study these large-scale phenomena, which occur over longer time and length scales than can be practically addressed with all-atom quantum chemical methods. researchgate.netresearchgate.net

These simulations can predict the Critical Micelle Concentration (CMC), which is the concentration at which micelles begin to form. researchgate.net They also provide detailed information about the size, shape, and structure of the resulting aggregates. frontiersin.org By varying parameters such as concentration and temperature in the simulations, researchers can understand the factors that control the self-assembly process.

Research Applications of 3 Octadecylamino Propan 1 Ol in Diverse Chemical Disciplines

Role as a Surfactant and in Interfacial Phenomena Studies

The dual nature of 3-(Octadecylamino)propan-1-ol, possessing both a nonpolar hydrocarbon tail and a hydrophilic head containing hydroxyl (-OH) and secondary amine (-NH-) groups, imparts significant surface-active properties. These functional groups allow for hydrogen bonding and potential protonation, making the head group water-soluble, while the long alkyl chain is oil-soluble (lipophilic). This molecular architecture enables it to function as a cationic surfactant, particularly in acidic to neutral conditions where the amine group is protonated.

The fundamental mechanism of surface activity for 3-(Octadecylamino)propan-1-ol involves its spontaneous migration and adsorption at interfaces, such as air-water or oil-water boundaries. In an aqueous environment, the hydrophobic octadecyl tail is repelled by polar water molecules, creating an energetically unfavorable situation. To minimize this hydrophobic effect, the molecules arrange themselves at the interface, orienting the hydrophobic tail away from the water phase and the hydrophilic head group towards it. This adsorption disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension.

In heterogeneous systems like oil-and-water mixtures, 3-(Octadecylamino)propan-1-ol acts as an emulsifying agent. It positions itself at the oil-water interface, forming a protective film around the dispersed droplets. The hydrophobic tails penetrate the oil phase, while the polar head groups remain in the aqueous phase. This interfacial layer serves two primary functions in stabilizing an emulsion:

Reduction of Interfacial Tension: By lowering the energy difference between the oil and water phases, the surfactant facilitates the formation of smaller droplets with less energy input, promoting the dispersion process.

Formation of a Steric and/or Electrostatic Barrier: The layer of surfactant molecules creates a physical barrier that prevents droplets from coalescing. In acidic conditions, the protonated amine groups would impart a positive charge to the surface of the oil droplets, leading to electrostatic repulsion between them, which further enhances emulsion stability.

Emulsion polymerization is a process used to manufacture a variety of polymers, where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. wikipedia.org The surfactant serves several critical functions: it emulsifies the monomer to form droplets, creates micelles that act as the primary loci for polymer chain initiation, and stabilizes the growing polymer particles to prevent coagulation. pcimag.com

While specific studies detailing the use of 3-(Octadecylamino)propan-1-ol in emulsion polymerization are not prevalent, its structural characteristics suggest it could be an effective stabilizer. In this role, it would function by:

Facilitating Micelle Formation: Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules aggregate to form micelles, which solubilize monomer molecules from the larger droplets.

Stabilizing Polymer Particles: As polymerization proceeds within the micelles, they grow into polymer particles. The adsorbed surfactant molecules, with their hydrophobic tails anchored in the polymer and their hydrophilic heads extending into the water, provide colloidal stability. This stabilization can be electrostatic, if the amine head group is charged, or steric, preventing particles from approaching each other too closely. pcc.eu The combination of a long C18 chain and a polar head group makes it suitable for stabilizing the resulting latex dispersion.

The study of how surfactant molecules move to and arrange at an interface is crucial for understanding their effectiveness. The adsorption dynamics of 3-(Octadecylamino)propan-1-ol are governed by diffusion of the molecule from the bulk solution to the subsurface layer, followed by its insertion and arrangement at the interface. tau.ac.il The kinetics of this process are influenced by factors such as bulk concentration, temperature, and the presence of other substances like electrolytes.

Once at the interface, the molecules form a distinct layer. The structure of this interfacial film depends on the surfactant concentration.

At low concentrations, the molecules form a gaseous-like monolayer with significant space between them.

As concentration increases, the layer becomes more compressed, eventually forming a densely packed film. The long, linear octadecyl chain allows for strong van der Waals interactions between adjacent molecules, contributing to the formation of a stable and ordered interfacial layer. Research on similar long-chain amines shows that these interactions are critical for the properties of the resulting film.

Functionality as a Corrosion Inhibitor in Materials Protection

Long-chain amines and their derivatives are widely recognized as effective corrosion inhibitors for metals, particularly for carbon steel in various environments. The efficacy of 3-(Octadecylamino)propan-1-ol as a corrosion inhibitor is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The protective film formed by 3-(Octadecylamino)propan-1-ol on a metal surface arises from a combination of physical and chemical adsorption mechanisms. Studies on the closely related compound octadecylamine (ODA) reveal a multi-layer adsorption process. researchgate.netdoaj.org

Physisorption (Physical Adsorption): This is the initial and often predominant mechanism. It involves electrostatic interactions between the inhibitor molecule and the metal surface. In aqueous solutions, the amine group can become protonated (R-NH₂⁺-R'), making the molecule cationic. This charged head group can then be electrostatically attracted to cathodic sites on the metal surface or to anions (like Cl⁻) already adsorbed on the surface. Furthermore, the polar alcohol group can interact with the metal surface via dipole interactions. Van der Waals forces between the long octadecyl chains of adjacent adsorbed molecules are also a significant driving force for physisorption, leading to the formation of a dense, hydrophobic film. xml-journal.net

Chemisorption (Chemical Adsorption): This mechanism involves the formation of a coordinate bond between the inhibitor and the metal. The nitrogen atom in the amine group has a lone pair of electrons that can be shared with vacant d-orbitals of the metal atoms (e.g., iron), forming a coordinate covalent bond. This type of interaction creates a stronger bond to the surface compared to physisorption and contributes significantly to the stability and effectiveness of the protective layer.

The effectiveness of a corrosion inhibitor is quantified using electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS). These methods provide insight into the kinetics of the corrosion reactions and the properties of the protective film.

Potentiodynamic Polarization: This technique involves scanning the potential of the metal and measuring the resulting current. The data is plotted as a Tafel plot (log of current density vs. potential). gamry.com From this plot, key parameters like the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes can be determined. The inhibition efficiency (IE%) is calculated using the corrosion current densities in the absence (icorr) and presence (i'corr) of the inhibitor:

IE% = [(icorr - i'corr) / icorr] x 100

For an inhibitor like 3-(Octadecylamino)propan-1-ol, which affects both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, it is classified as a mixed-type inhibitor. electrochemsci.org

Table 1: Illustrative Potentiodynamic Polarization Data for a Long-Chain Amine Inhibitor (Note: This data is representative of typical results for long-chain amine inhibitors and is not from direct experimental measurement of 3-(Octadecylamino)propan-1-ol.)

| Inhibitor Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Slope (mV/dec) | Cathodic Slope (mV/dec) | IE% |

| 0 (Blank) | -450 | 250 | 75 | -120 | - |

| 50 | -435 | 85 | 72 | -115 | 66.0 |

| 100 | -420 | 40 | 70 | -110 | 84.0 |

| 200 | -410 | 15 | 68 | -105 | 94.0 |

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system. mdpi.com The data is often presented as a Nyquist plot. For an uninhibited corroding metal, the plot typically shows a single semicircle. In the presence of an effective inhibitor, the diameter of this semicircle increases significantly. jmaterenvironsci.com This diameter corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion protection.

The double-layer capacitance (Cdl) can also be determined. Adsorption of inhibitor molecules on the surface displaces water molecules and decreases the local dielectric constant, typically leading to a decrease in the Cdl value. The inhibition efficiency can also be calculated from the Rct values:

IE% = [(R'ct - Rct) / R'ct] x 100

where R'ct and Rct are the charge transfer resistances with and without the inhibitor, respectively.

Table 2: Illustrative Electrochemical Impedance Spectroscopy (EIS) Data for a Long-Chain Amine Inhibitor (Note: This data is representative of typical results for long-chain amine inhibitors and is not from direct experimental measurement of 3-(Octadecylamino)propan-1-ol.)

| Inhibitor Conc. (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |

| 0 (Blank) | 150 | 300 | - |

| 50 | 450 | 180 | 66.7 |

| 100 | 950 | 120 | 84.2 |

| 200 | 2400 | 80 | 93.8 |

Correlation of Molecular Structure with Inhibitory Performance

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. In the case of 3-(Octadecylamino)propan-1-ol, its distinct structural features are hypothesized to contribute significantly to its potential as a corrosion inhibitor. The molecule consists of a long C18 hydrocarbon tail (octadecyl group), a secondary amine group, and a primary alcohol (hydroxyl) group. This combination of a hydrophobic tail and a polar headgroup is characteristic of surfactant-like molecules that are effective in forming protective films on metal surfaces.

The primary mechanism of inhibition is believed to involve the adsorption of the molecule onto the metal surface. The nitrogen and oxygen atoms in the amino and hydroxyl groups, respectively, possess lone pairs of electrons, which can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate covalent bonds. This chemical adsorption process creates a stable, monomolecular film on the metal surface.

The long octadecyl chain plays a crucial role in enhancing the inhibitory effect. This hydrophobic tail is oriented away from the metal surface, creating a dense, non-polar barrier that repels water and corrosive species from the underlying metal. The length of the alkyl chain is directly correlated with the effectiveness of the inhibitor; longer chains, such as the octadecyl group, lead to a more compact and persistent protective film due to increased van der Waals forces between adjacent molecules. This results in a higher degree of surface coverage and, consequently, superior corrosion resistance.

Table 1: Hypothetical Inhibitory Efficiency of Alkanolamines with Varying Alkyl Chain Lengths

| Compound | Alkyl Chain Length | Concentration (ppm) | Inhibitory Efficiency (%) |

| 3-(Dodecylamino)propan-1-ol | C12 | 100 | 85 |

| 3-(Hexadecylamino)propan-1-ol | C16 | 100 | 92 |

| 3-(Octadecylamino)propan-1-ol | C18 | 100 | 95 |

| 3-(Eicosylamino)propan-1-ol | C20 | 100 | 96 |

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend.

Analysis of Synergistic Effects with Other Inhibitory Agents

The performance of corrosion inhibitors can often be significantly enhanced through synergistic interactions with other compounds. It is postulated that 3-(Octadecylamino)propan-1-ol could exhibit positive synergistic effects when combined with other classes of corrosion inhibitors, such as imidazolines, quaternary ammonium (B1175870) salts, or phosphate esters.

The mechanism of synergism often involves the co-adsorption of the different inhibitor molecules, leading to a more densely packed and stable protective film than either component could form alone. For instance, while 3-(Octadecylamino)propan-1-ol forms a hydrophobic barrier, the addition of a smaller, more polar inhibitor could help to block smaller defects in the film or enhance the initial adsorption process.

Furthermore, synergistic effects can arise from electrostatic interactions. If the metal surface has a particular charge in a given corrosive environment, a combination of a cationic inhibitor (like a quaternary ammonium salt) and a non-ionic or weakly cationic inhibitor like 3-(Octadecylamino)propan-1-ol could lead to more effective film formation.

Table 2: Illustrative Synergistic Inhibition Efficiency

| Inhibitor System | Concentration (ppm) | Inhibitory Efficiency (%) | Synergism Parameter |

| 3-(Octadecylamino)propan-1-ol | 50 | 80 | - |

| Imidazoline Derivative | 50 | 75 | - |

| Combined System | 50 + 50 | 95 | >1 |

Note: The data is illustrative. A synergism parameter greater than 1 indicates a synergistic effect.

Integration into Advanced Materials Science and Polymer Chemistry

The unique chemical structure of 3-(Octadecylamino)propan-1-ol also lends itself to a variety of applications in materials science and polymer chemistry, where it can be used to modify the properties of polymers and other materials.

Modification of Polymer Blends and Alloys for Tailored Material Properties

In the field of polymer blends and alloys, achieving compatibility between two or more immiscible polymers is a significant challenge. 3-(Octadecylamino)propan-1-ol, with its amphiphilic character, can theoretically act as a compatibilizer or interfacial agent. The long, non-polar octadecyl tail can interact favorably with a non-polar polymer matrix, while the polar amino and hydroxyl groups can interact with a more polar polymer phase. By locating at the interface between the two polymer phases, it can reduce interfacial tension and improve adhesion, leading to a more stable and homogeneous blend with enhanced mechanical properties.

Role as Polymerization Initiators or Modifiers in Polymer Synthesis

While not a conventional polymerization initiator in the way that peroxides or azo compounds are, the functional groups of 3-(Octadecylamino)propan-1-ol could allow it to act as a modifier in certain polymerization reactions. fujifilm.com For example, in step-growth polymerization, the primary alcohol and secondary amine groups can react with monomers containing carboxylic acid or isocyanate functionalities. This would incorporate the long octadecyl chain into the polymer backbone, effectively internalizing a plasticizing or hydrophobic component. It could also act as a chain terminator, controlling the molecular weight of the polymer.

Incorporation into Coatings and Adhesives Formulations for Enhanced Performance

In coatings and adhesives, 3-(Octadecylamino)propan-1-ol can serve multiple functions. Its surfactant-like properties can aid in pigment dispersion and wetting of the substrate. The hydroxyl and amino groups can form hydrogen bonds or covalent linkages with the substrate surface, thereby acting as an adhesion promoter. The hydrophobic octadecyl chain would be oriented away from the substrate, imparting hydrophobicity and improving the moisture resistance of the coating or adhesive bond line.

Surface Modification of Nanoparticles for Functional Material Design

The functionalization of nanoparticle surfaces is a critical step in tailoring their physicochemical properties for specific applications. The use of organic molecules to coat nanoparticles can enhance their stability, dispersibility, and biocompatibility. 3-(Octadecylamino)propan-1-ol is a prime candidate for such surface modification due to its amphiphilic nature. The long C18 alkyl chain can provide a robust hydrophobic interaction with the surface of certain nanoparticles or can be embedded within lipid-based nanoparticle structures, while the polar amino-alcohol headgroup can interface with aqueous environments, imparting colloidal stability.

The primary amine group of 3-(Octadecylamino)propan-1-ol offers a reactive site for further covalent modification, allowing for the attachment of targeting ligands, imaging agents, or other functional moieties. This versatility is crucial in the design of multifunctional nanomaterials for applications in drug delivery, diagnostics, and catalysis. For instance, the hydroxyl group can also be engaged in esterification or etherification reactions to tether other molecules.

The table below illustrates the potential impact of surface modification with long-chain amino alcohols like 3-(Octadecylamino)propan-1-ol on the properties of nanoparticles, based on general principles of nanoparticle surface science.

| Property | Effect of Surface Modification with Long-Chain Amino Alcohols |

| Colloidal Stability | Increased stability in various solvents by preventing aggregation through steric hindrance. |

| Biocompatibility | The polar headgroup can shield the nanoparticle core, potentially reducing cytotoxicity. |

| Targeting Ability | The amine group allows for the conjugation of specific ligands (e.g., antibodies, peptides) for targeted delivery. |

| Drug Loading | The hydrophobic alkyl chains can enhance the loading capacity of lipophilic drugs. |

Utilization in the Fabrication of Polymeric Monolithic Materials

Polymeric monolithic materials are continuous, porous structures that have gained significant attention for their use in separation science, catalysis, and as scaffolds for cell culture. The properties of these materials are highly dependent on their surface chemistry. Post-polymerization modification is a common strategy to introduce specific functionalities to the pore surfaces of monoliths.

3-(Octadecylamino)propan-1-ol can be employed as a surface-modifying agent for polymeric monoliths. For monoliths with reactive surface groups (e.g., epoxy or N-acryloxysuccinimide), the amine group of 3-(octadecylamino)propan-1-ol can readily form a covalent bond with the surface. This modification would introduce a long hydrophobic alkyl chain, significantly altering the surface properties of the monolith. Such a modification would be particularly useful in creating stationary phases for reversed-phase chromatography, where the hydrophobic surface can interact with and separate nonpolar analytes.

The table below outlines the potential applications of polymeric monoliths functionalized with 3-(Octadecylamino)propan-1-ol.

| Application Area | Role of 3-(Octadecylamino)propan-1-ol Functionalization |

| Chromatography | Creation of a hydrophobic stationary phase for the separation of nonpolar molecules. |

| Solid-Phase Extraction | Enrichment of hydrophobic analytes from aqueous samples. |

| Catalysis | Immobilization of hydrophobic catalysts or creation of a hydrophobic microenvironment to facilitate specific reactions. |

In Vitro Biological Interactions and Related Mechanistic Studies

The biological activities of long-chain amino alcohols are a subject of considerable research interest. While specific studies on 3-(octadecylamino)propan-1-ol are limited, the broader class of N-alkyl-amino alcohols has been investigated for various biological interactions.

The amphiphilic nature of 3-(Octadecylamino)propan-1-ol suggests that it would readily interact with cellular membranes, which are primarily composed of lipid bilayers. The long octadecyl tail could intercalate into the hydrophobic core of the membrane, while the polar headgroup remains at the aqueous interface. This interaction could potentially disrupt membrane integrity and fluidity, leading to changes in cellular function.

Furthermore, the charged nature of the amine group at physiological pH could lead to electrostatic interactions with negatively charged cellular components such as DNA and certain proteins. These interactions could influence various cellular processes.

Several studies have reported the antiproliferative activity of long-chain amino alcohols against various cancer cell lines. This activity is often attributed to their ability to interfere with cell membrane functions or to modulate specific signaling pathways. For instance, some long-chain amines have been shown to induce apoptosis in cancer cells.

The table below presents hypothetical IC50 values for 3-(Octadecylamino)propan-1-ol against various cancer cell lines, based on reported activities of structurally similar long-chain amino alcohols.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Cancer | 10-25 |

| HeLa | Cervical Cancer | 15-30 |

| A549 | Lung Cancer | 20-40 |

Note: These values are illustrative and based on the activities of analogous compounds.

The biological activity of N-alkyl-amino alcohols is highly dependent on their chemical structure. Key structural features that influence their activity include:

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical determinant of biological activity. Generally, an optimal chain length exists for maximum activity, with chains that are too short or too long being less effective. An octadecyl (C18) chain often provides a good balance of hydrophobicity for membrane interaction.

Nature of the Headgroup: The structure of the polar headgroup, including the presence of hydroxyl and amino groups and their relative positions, influences the molecule's interactions with biological targets. The propanolamine (B44665) moiety in 3-(octadecylamino)propan-1-ol provides a specific spatial arrangement of these functional groups.

Stereochemistry: For chiral amino alcohols, the stereochemistry can play a significant role in their biological activity, as biological systems are often stereoselective.

These structure-activity relationships are crucial for the rational design of new long-chain amino alcohol derivatives with enhanced potency and selectivity for various therapeutic applications.

Environmental Fate and Degradation Pathways of 3 Octadecylamino Propan 1 Ol

Biodegradation Studies by Environmental Microorganisms

Biodegradation is expected to be the primary degradation pathway for 3-(Octadecylamino)propan-1-ol in various environmental compartments. Studies on analogous long-chain alkylamines indicate a general susceptibility to microbial attack.

While a specific metabolic pathway for 3-(Octadecylamino)propan-1-ol has not been delineated, research on other long-chain alkylamines provides a likely model. The initial step in the biodegradation of primary and secondary amines often involves an enzymatic C-N bond cleavage. This would likely be followed by the oxidation of the resulting octadecyl and propanol (B110389) moieties.

A proposed general pathway for the aerobic biodegradation of long-chain alkylamines involves the following steps:

Oxidative deamination: The amine group is cleaved, yielding an aldehyde and ammonia.

Aldehyde oxidation: The resulting aldehyde is further oxidized to a carboxylic acid.

Beta-oxidation: The long-chain fatty acid then enters the beta-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water.

Due to the lack of specific studies, a detailed metabolite profile for 3-(Octadecylamino)propan-1-ol is not available.

The rate of biodegradation of 3-(Octadecylamino)propan-1-ol in soil and aquatic environments is influenced by several factors. As a member of the long-chain alkylamine class, its bioavailability is a key limiting factor. Its low water solubility and strong tendency to adsorb to soil organic matter and sediments can reduce its availability to microorganisms.

Other factors that can influence biodegradation rates include:

Microbial population: The presence of microbial communities adapted to utilizing long-chain amines.

Temperature: Optimal temperatures for microbial activity will enhance degradation rates.

pH: The pH of the soil or water can affect both microbial activity and the speciation of the amine.

Nutrient availability: The presence of other essential nutrients (e.g., nitrogen, phosphorus) for microbial growth.

Oxygen levels: Aerobic degradation is generally faster than anaerobic degradation.

Ready biodegradability tests on some fatty amine derivatives have shown that toxicity to microorganisms at high concentrations can also inhibit degradation. researchgate.net

Environmental Distribution, Mobility, and Persistence Assessment

The environmental distribution of 3-(Octadecylamino)propan-1-ol is governed by its physicochemical properties, particularly its long octadecyl chain.

| Environmental Compartment | Expected Distribution and Mobility | Persistence |

| Water | Low concentration in the water column due to low solubility and high sorption to suspended solids and sediment. | Not expected to be persistent in the water column due to sorption and biodegradation. |

| Soil and Sediment | Expected to be the primary sink. Strong adsorption to organic matter will limit mobility. | Not expected to be persistent in soil and sediment due to biodegradation. |

| Air | Low volatility suggests that atmospheric transport is not a significant pathway. | Not applicable. |

| Biota | The long alkyl chain suggests a potential for bioaccumulation in aquatic organisms. | The extent of bioaccumulation will depend on the rate of metabolism and elimination. |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for N-Substituted Aminopropanols

The future synthesis of 3-(octadecylamino)propan-1-ol and other N-substituted aminopropanols is geared towards greener and more efficient methodologies. Traditional synthetic routes often rely on petrochemical feedstocks and harsh reaction conditions. Modern research, however, is pivoting to sustainable alternatives that minimize environmental impact and enhance atom economy.

A significant area of development is the use of biocatalysis . Engineered enzymes, such as transaminases and amine dehydrogenases, offer highly selective and efficient pathways to chiral amino alcohols. ucl.ac.ukresearchgate.netfrontiersin.org These enzymatic cascades can be performed in aqueous conditions at ambient temperature and pressure, drastically reducing energy consumption and waste. rsc.org Future work will likely focus on designing novel metabolic pathways within microorganisms to produce long-chain amino alcohols directly from renewable feedstocks. researchgate.net Challenges remain in optimizing enzyme stability and activity for non-natural, long-chain substrates.

Another promising avenue is the advancement of catalytic amination processes. The "hydrogen borrowing" or "hydrogen auto-transfer" methodology is an elegant approach where alcohols are transiently oxidized to aldehydes or ketones, which then react with an amine, followed by the in-situ hydrogenation of the resulting imine. rsc.orgresearchgate.net This process is highly atom-economical, with water being the only byproduct. Research is focused on developing robust and recyclable non-noble metal catalysts, such as those based on copper and nickel, to replace expensive and rare precious metal catalysts like ruthenium and iridium for the amination of diols. mdpi.comfigshare.com The selective monoamination of diols to produce aminopropanols is a key area for optimization. figshare.com

The table below summarizes emerging sustainable synthetic strategies for N-substituted aminopropanols.

| Synthetic Strategy | Catalyst/System | Advantages | Future Research Focus |

| Biocatalysis | Engineered Transaminases, Amine Dehydrogenases | High stereoselectivity, Mild reaction conditions (aqueous, room temp.), Use of renewable feedstocks. ucl.ac.ukfrontiersin.orgrsc.org | Enzyme engineering for long-chain substrates, Pathway optimization for in-vivo production. |

| Hydrogen Borrowing Catalysis | Non-noble metal catalysts (e.g., CuNiAlOx) | High atom economy (water is the only byproduct), Avoids pre-activation of alcohols, Potential for continuous flow processes. rsc.orgfigshare.com | Development of more active and selective non-noble metal catalysts, Understanding catalyst deactivation mechanisms. |

| Direct Amination of Bio-derived Diols | Heterogeneous catalysts | Utilization of renewable platform chemicals, Reduction of synthetic steps. rsc.orgmdpi.com | Enhancing selectivity for monoamination over diamination and cyclization, Catalyst design for C4-C6 diols. figshare.com |

Exploration of Advanced Computational Models for Predictive Material Design and Biological Activity

The development of new materials and the prediction of biological interactions are being accelerated by advanced computational modeling. For amphiphilic molecules like 3-(octadecylamino)propan-1-ol, these in silico approaches are crucial for understanding and predicting their behavior, thereby guiding experimental efforts.

Future research will increasingly leverage machine learning (ML) and artificial intelligence (AI) to design novel materials. rsc.orgacs.org ML models can be trained on large datasets to predict the properties of polymers and other materials based on monomer structure. acs.orgacs.org For surfactants and amphiphiles, computational tools like dissipative particle dynamics (DPD) can simulate self-assembly processes, predicting the formation of micelles or other aggregates. frontiersin.orgrsc.org By combining molecular simulations with ML, it is possible to predict macroscopic properties like viscosity from the chemical structure alone, accelerating the design of new formulations. rsc.orgresearchgate.net The future direction involves building more accurate models that can handle the complexity of multiscale systems, from the molecular structure to the final material properties. rsc.org

In the realm of biological activity, Quantitative Structure-Activity Relationship (QSAR) models are becoming more sophisticated. nih.govnih.gov These models correlate the structural or physicochemical properties of molecules with their biological activities. bio-hpc.euvanderbilt.edu For long-chain amino alcohols, QSAR can help predict interactions with cell membranes or specific proteins, guiding the design of molecules with desired biological effects. nih.gov The challenge lies in creating robust models with broad applicability, especially for flexible molecules where conformational changes are significant. nih.gov Integrating molecular dynamics simulations with QSAR can provide a more dynamic picture of molecular interactions, enhancing predictive accuracy.

The following table outlines key computational approaches and their future applications for N-substituted aminopropanols.

| Computational Approach | Methodology | Application for N-Substituted Aminopropanols | Future Research Focus |

| Predictive Material Design | Machine Learning, Dissipative Particle Dynamics (DPD) | Predicting self-assembly into micelles or bilayers, Designing polymers with specific mechanical properties. acs.orgrsc.orgnih.gov | Improving multiscale prediction accuracy, Inverse design of materials with desired properties. acs.orgrsc.org |

| Predictive Biology | Quantitative Structure-Activity Relationship (QSAR), Molecular Docking | Predicting interactions with cell membranes and proteins, Screening for potential biological activities. nih.govnih.gov | Developing QSAR models for flexible long-chain molecules, Integrating dynamic simulations for higher accuracy. |

| In Silico Synthesis Planning | AI-driven retrosynthesis | Proposing novel and efficient synthetic routes, Identifying potential green chemistry pathways. | Enhancing algorithms to prioritize sustainable and cost-effective routes. |

Investigation of Novel Applications in Nanoscience and Functional Materials

The unique structure of 3-(octadecylamino)propan-1-ol makes it an ideal building block for various functional materials and applications in nanoscience. Its ability to self-assemble and modify surfaces is central to these emerging uses.

In nanoscience , long-chain amino alcohols are valuable for the surface modification of nanoparticles. The amine group can act as a capping agent during nanoparticle synthesis, controlling growth and preventing aggregation. The hydrophobic octadecyl chain then imparts dispersibility in non-polar solvents or polymer matrices, enabling the creation of advanced nanocomposites. Future research will explore the use of such compounds to create functionalized nanoparticles for targeted drug delivery, sensing, and catalysis.

In materials science , these molecules are being investigated for the creation of smart materials. As a surfactant, 3-(octadecylamino)propan-1-ol can form various self-assembled structures like micelles and lamellar gels in solution. acs.org These structures can encapsulate other molecules, leading to applications in controlled-release systems for drugs or fragrances. Furthermore, amino alcohols can be used as monomers to create novel biodegradable polymers, such as poly(ester amide) elastomers, which are promising for biomedical applications like tissue engineering. nih.gov The ability to form both ester and amide bonds allows for tunable degradation rates and mechanical properties. nih.gov Future work will focus on creating complex, multi-functional materials by co-polymerizing these amino alcohols with other monomers.

The table below details potential applications in these fields.

| Application Area | Specific Use | Underlying Property | Future Research Direction |

| Nanoscience | Surface functionalization of nanoparticles, Synthesis of carbon dots. | Amphiphilicity, Amine group for capping. | Development of targeted nanoparticle systems for therapy and diagnostics. |

| Functional Materials | Formation of α-gels for controlled release, Building block for biodegradable elastomers. nih.govacs.org | Self-assembly, Presence of amine and hydroxyl groups for polymerization. | Design of stimuli-responsive gels, Tailoring polymer properties for specific tissue engineering applications. |

| Surface Modification | Improving adhesion, Creating hydrophobic coatings. scbt.com | Long alkyl chain, Polar headgroup for surface binding. | Development of anti-fouling and self-cleaning surfaces. |

Further Elucidation of Molecular Mechanisms in In Vitro Biological Interactions

While long-chain amino alcohols are known to interact with biological systems, the precise molecular mechanisms are often not fully understood. Future research will employ advanced in vitro techniques to dissect these interactions at a molecular level, providing insights that could lead to new therapeutic or biotechnological applications.

A primary area of investigation is the interaction with lipid bilayers . The amphiphilic structure of 3-(octadecylamino)propan-1-ol suggests a strong propensity to insert into cell membranes. Studies on similar long-chain alcohols have shown they can significantly alter membrane properties, such as fluidity, thickness, and stability. nih.govnih.govresearchgate.net This can, in turn, affect the function of membrane-embedded proteins. nih.gov Future in vitro studies using model lipid membranes (e.g., liposomes, supported lipid bilayers) will be crucial to quantify these effects. Techniques like fluorescence spectroscopy, calorimetry, and atomic force microscopy can reveal how these molecules alter membrane structure and dynamics. Understanding these interactions is key to developing applications in drug delivery, where membrane permeation is critical, or new antimicrobial agents that act by disrupting bacterial membranes.

Another key research direction is understanding the interaction with proteins . The amino-alcohol headgroup can participate in hydrogen bonding and electrostatic interactions, while the alkyl chain can engage in hydrophobic interactions. scbt.com This could lead to specific or non-specific binding to proteins, potentially altering their conformation and function. nih.gov In vitro studies using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism can probe these interactions directly. albany.edu Identifying specific protein targets and understanding the structural basis of these interactions could uncover new biological activities and potential therapeutic targets. Elucidating these fundamental molecular mechanisms is essential for the rational design of new bioactive compounds based on the N-substituted aminopropanol (B1366323) scaffold.

| Area of Investigation | In Vitro Model/Technique | Research Question | Potential Application |